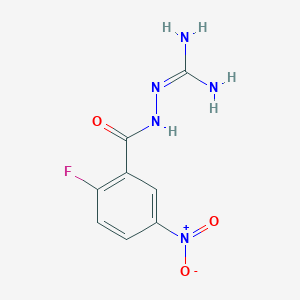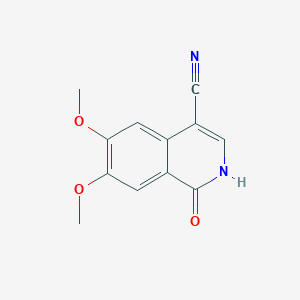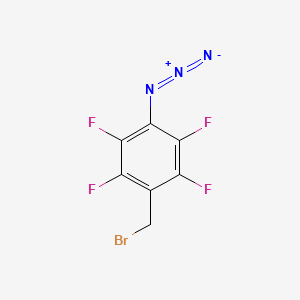
DTP3
Vue d'ensemble
Description
DTP3 est un composé novateur qui a suscité un intérêt considérable dans le domaine de l'oncologie. Il s'agit d'un inhibiteur sélectif de l'interaction entre les protéines GADD45 bêta et MKK7, qui font partie de la voie du facteur nucléaire kappa B (NF-kB). Cette voie est cruciale pour la survie et la prolifération cellulaire, et sa dysrégulation est impliquée dans divers cancers, notamment le myélome multiple et le lymphome diffus à grandes cellules B .
Mécanisme D'action
Target of Action
DTP3, also known as “7UXW0T8LS8” or “D-Phenylalaninamide, N-acetyl-D-tyrosyl-D-arginyl-”, is a first-in-class GADD45β/MKK7 inhibitor . The primary targets of this compound are the proteins GADD45β and MKK7 . These proteins are part of the NF-κB pathway, which is vital to all cells but is overactive in cancerous cells, promoting the spread and growth of cancer .
Mode of Action
This compound interacts with its targets, GADD45β and MKK7, by disrupting the survival complex formed by the NF-κB regulated factor, GADD45β, and the JNK kinase MKK7 . This disruption leads to the induction of MKK7/JNK-dependent apoptosis . The N-terminal region of MKK7 is the optimal binding site explored by this compound .
Biochemical Pathways
The NF-κB pathway, which is targeted by this compound, plays a crucial role in regulating the immune system’s response to infection . When this pathway becomes dysregulated, it can trigger cells to replicate uncontrollably, leading to the development of tumors . This compound disrupts this pathway, thereby inhibiting the survival of cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound were evaluated in a pilot clinical study in patients with relapsed or refractory multiple myeloma . The study showed encouraging initial clinical results . .
Result of Action
This compound effectively kills multiple myeloma (MM) and diffuse large B cell lymphoma (ABC-DLBCL) cells expressing its molecular target, both in vitro and in vivo, by inducing MKK7/JNK-dependent apoptosis . It has been shown to have no apparent toxicity to normal cells . In a small, early-stage clinical trial, this compound selectively killed myeloma cells in the bone marrow, while leaving the healthy tissue of the patients untouched .
Analyse Biochimique
Biochemical Properties
DTP3 interacts with various biomolecules, primarily enzymes and proteins, within the NF-κB pathway . It specifically targets the survival complex formed by the NF-κB regulated factor, GADD45β, and the JNK kinase MKK7 . By inhibiting this complex, this compound disrupts the pathway, leading to the death of cancer cells .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting the NF-κB pathway, which is crucial for cell survival . This disruption leads to the death of multiple myeloma and diffuse large B cell lymphoma cells via JNK-driven apoptosis . Importantly, this compound has been shown to kill these cancer cells without damaging normal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the GADD45β/MKK7 complex . By inhibiting this complex, this compound disrupts the NF-κB pathway . This disruption leads to JNK-driven apoptosis, effectively killing cancer cells . This mechanism of action is highly specific, allowing this compound to target cancer cells without affecting normal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown consistent effects over time. It has been observed to trigger programmed cell death (apoptosis) for myeloma cells but not for healthy cells . This indicates that this compound selectively kills myeloma cells without affecting healthy cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The PK and TK evaluation of this compound in rat and dog identified long plasma half-lives, modelled into a half-life of 20-24 hr in man . On these bases, an initial clinical dosing regimen of this compound of three times per week i.v., testing doses from 0.5 to 20 mg/kg has been proposed .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are primarily related to the NF-κB pathway . By inhibiting the GADD45β/MKK7 complex, this compound disrupts this pathway, leading to the death of cancer cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : DTP3 est synthétisé par criblage et déconvolution d'une bibliothèque peptidique combinatoire. Le composé est un D-tripeptide, ce qui signifie qu'il est constitué de trois acides aminés dans une séquence spécifique. La synthèse implique l'utilisation de techniques de synthèse peptidique en phase solide (SPPS), où la chaîne peptidique est assemblée étape par étape sur un support solide .
Méthodes de production industrielle : La production industrielle de this compound implique le passage à l'échelle du processus SPPS. Cela comprend l'optimisation des conditions de réaction, telles que la température, le pH et les systèmes de solvants, afin de garantir un rendement et une pureté élevés. Le produit final est purifié par chromatographie liquide haute performance en phase inverse préparative (RP-HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .
Analyse Des Réactions Chimiques
Types de réactions : DTP3 subit principalement des interactions avec ses protéines cibles plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Le composé forme un complexe avec MKK7 et GADD45 bêta, perturbant leur interaction et rétablissant l'activité de la kinase MKK7 .
Réactifs et conditions courants : La synthèse de this compound implique des réactifs standards de synthèse peptidique, tels que des acides aminés protégés, des agents de couplage comme le HBTU (hexafluorophosphate de O-benzotriazole-N,N,N’,N’-tétraméthyluronium) et des agents de déprotection comme l'acide trifluoroacétique (TFA). Les conditions de réaction sont généralement douces, les réactions étant effectuées à température ambiante ou à des températures légèrement élevées .
Principaux produits formés : Le principal produit formé lors de la synthèse de this compound est le D-tripeptide lui-même. La pureté et l'identité du produit sont confirmées à l'aide de techniques analytiques comme la CLHP et la spectrométrie de masse .
Applications de la recherche scientifique
This compound s'est avéré prometteur dans diverses applications de recherche scientifique, en particulier dans le domaine de l'oncologie. Il a été démontré qu'il tuait sélectivement les cellules cancéreuses exprimant sa cible moléculaire sans affecter les cellules normales. Cela en fait un agent thérapeutique potentiel pour le traitement du myélome multiple et du lymphome diffus à grandes cellules B .
Le composé peut être utilisé comme outil pour disséquer les mécanismes moléculaires sous-jacents à cette voie et identifier de nouvelles cibles thérapeutiques .
Mécanisme d'action
This compound exerce ses effets en ciblant spécifiquement l'interaction entre GADD45 bêta et MKK7. Cette interaction est cruciale pour la survie des cellules cancéreuses, car elle active la voie NF-kB et prévient l'apoptose (mort cellulaire programmée). En perturbant cette interaction, this compound restaure l'activité de la kinase MKK7, conduisant à l'activation de la voie de la kinase N-terminale de c-Jun (JNK) et à l'induction de l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
DTP3 has shown promise in various scientific research applications, particularly in the field of oncology. It has been demonstrated to selectively kill cancer cells expressing its molecular target without affecting normal cells. This makes it a potential therapeutic agent for treating multiple myeloma and diffuse large B-cell lymphoma .
The compound can be used as a tool to dissect the molecular mechanisms underlying this pathway and identify new therapeutic targets .
Comparaison Avec Des Composés Similaires
DTP3 est unique dans sa capacité à cibler sélectivement l'interaction GADD45 bêta/MKK7 sans affecter d'autres composants de la voie NF-kB. Cette spécificité réduit le risque d'effets hors cible et en fait une option thérapeutique plus sûre que d'autres inhibiteurs de NF-kB .
Composés similaires :- Bortezomib : un inhibiteur du protéasome utilisé dans le traitement du myélome multiple. Contrairement à this compound, le bortézomib cible le protéasome, ce qui entraîne l'accumulation de protéines mal repliées et l'induction de l'apoptose.
- Fludarabine : un analogue de la purine utilisé dans le traitement de la leucémie et du lymphome. Il inhibe la synthèse de l'ADN et induit l'apoptose dans les cellules cancéreuses.
- Carmofur : un inhibiteur de la céramide acide utilisé dans le traitement du cancer du sein et du cancer colorectal. Il induit l'apoptose en perturbant le métabolisme des lipides dans les cellules cancéreuses .
This compound se démarque par sa grande spécificité et sa faible toxicité, ce qui en fait un candidat prometteur pour un développement plus poussé en thérapie anticancéreuse.
Propriétés
IUPAC Name |
(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O5/c1-16(34)31-22(15-18-9-11-19(35)12-10-18)25(38)32-20(8-5-13-30-26(28)29)24(37)33-21(23(27)36)14-17-6-3-2-4-7-17/h2-4,6-7,9-12,20-22,35H,5,8,13-15H2,1H3,(H2,27,36)(H,31,34)(H,32,38)(H,33,37)(H4,28,29,30)/t20-,21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUZPXZGMZUQQS-YPAWHYETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809784-29-9 | |
| Record name | DTP-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809784299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DTP-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UXW0T8LS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)butanoic acid](/img/structure/B3048698.png)


